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Compound of Interest

2-(2-Chloro-5-cyanophenyl)acetic
Compound Name: d
aci

Cat. No.: B13151834

Get Quote

Executive Summary & Compound Identity

2-(2-Chloro-5-cyanophenyl)acetic acid is a critical disubstituted phenylacetic acid

intermediate, often employed in the synthesis of bioactive scaffolds. Its structural integrity is
defined by the specific 1,2,5-substitution pattern on the benzene ring.

CAS Number: 1261849-84-6[1]

Molecular Formula: CO9H6CINO2[1]

Molecular Weight: 195.60 g/mol

Key Functional Groups: Carboxylic acid (-COOH), Nitrile (-CN), Aryl Chloride (-Cl).

Analytical Challenge: Distinguishing this specific regioisomer from its likely synthetic
byproducts (e.g., the 2-chloro-4-cyano isomer) requires precise interpretation of aromatic
coupling constants (

-values) and chemical shift perturbations.
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Structural Dissection & Predicted NMR Profile

To ensure accurate assignment, we must first predict the spin system based on the specific
substitution pattern: 1-acetic acid, 2-chloro, 5-cyano.

Proton Assignment Strategy

The aromatic region (approx. 7.0 — 8.0 ppm) will display a characteristic AMX or ABX spin
system depending on the magnetic field strength.
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Expert Insight: The cyano group (-CN) is a strong electron-withdrawing group (EWG),
significantly deshielding the protons at positions 4 and 6. H-6 is expected to be the most
downfield aromatic signal due to the combined deshielding effects of the ortho-cyano and ortho-

methylene groups.

Comparative Analysis: Solvent Selection (DMSO-ds
vs. CDCIs)

The choice of deuterated solvent fundamentally alters the spectral appearance, affecting
resolution and the visibility of exchangeable protons.

Table 1: Solvent Performance Comparison
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DMSO-ds _ :
Feature CDCIs (Alternative) Impact on Analysis
(Recommended)
DMSO ensures
complete dissolution
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Recommendation:

Use DMSO-de for routine purity assay to ensure the carboxylic acid proton is visible and

integrates correctly (1H). Use CDCIs only if high-resolution analysis of the aromatic splitting

patterns is required to distinguish subtle isomers and if solubility permits.

Comparative Analysis: Impurity Profiling (Isomer
Differentiation)

The most common synthetic impurity is the 2-chloro-4-cyanophenylacetic acid regioisomer.

Differentiating these requires analyzing the aromatic splitting patterns.
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Workflow: Distinguishing the 2,5-Isomer (Target) from

the 2,4-Isomer (Impurity)
e Target (2-Cl, 5-CN):

o Pattern: Two doublets (d) and one doublet of doublets (dd).

o Logic: No protons are isolated; all have at least one ortho or meta neighbor.
e Impurity (2-Cl, 4-CN):

o Structure: 1-acetic, 2-chloro, 4-cyano. Protons are at 3, 5, 6.

o Pattern:One Singlet (s) and two Doublets (d).

o Logic: H-3 is isolated between the Cl and CN groups (para to each other). It appears as a
sharp singlet (or very fine doublet due to long-range coupling).

Critical QC Check: If you observe a sharp aromatic singlet at ~7.8-8.0 ppm, your sample likely
contains the 2,4-isomer.

Experimental Protocol

Follow this standardized protocol to generate reproducible, publication-quality spectra.

Step-by-Step Methodology

e Sample Preparation:
o Weigh 10-15 mg of the solid acid into a clean vial.
o Add 0.6 mL of DMSO-ds (99.9% D).

o Tip: If the water peak (3.33 ppm) interferes with the methylene signal (~3.7 ppm), add 1-2
drops of D20 to shift the exchangeable peaks, or use a "dry" ampoule of solvent.

e Acquisition Parameters (Standard 400 MHz):

o Pulse Angle: 30° or 90°.
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o Relaxation Delay (D1): = 5 seconds (Critical for accurate integration of the -COOH proton).
o Scans (NS): 16 or 32.

o Temperature: 298 K (25°C).

e Processing:
o Referencing: Set the residual DMSO pentet center to 2.50 ppm.
o Phasing: Ensure the baseline is flat, especially around the broad -COOH peak.
o Integration: Normalize the methylene singlet (-CH2-) to 2.00.

Visualization of Analytical Logic

The following diagram illustrates the decision tree for verifying the compound's identity and
selecting the appropriate solvent system.
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Figure 1: Analytical workflow for solvent selection and regioisomer differentiation based on
aromatic coupling patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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